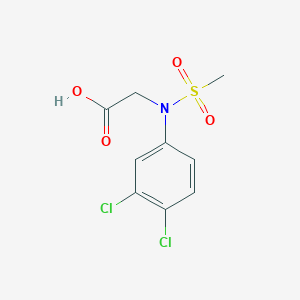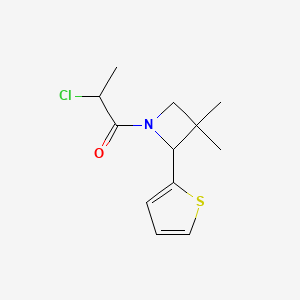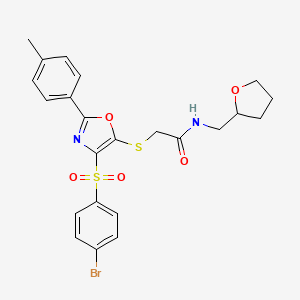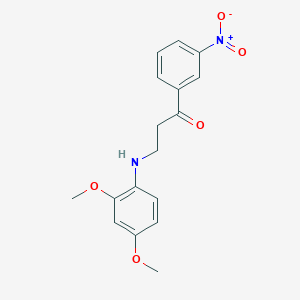
N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine, commonly known as DCMG, is a chemical compound that has gained significant attention in the field of scientific research. It is a glycine derivative, which is synthesized by the reaction of 3,4-dichlorophenylacetic acid with dimethylsulfone. DCMG has shown potential in various research applications, including as an herbicide, an anti-inflammatory agent, and a potential treatment for neurological disorders.
Wissenschaftliche Forschungsanwendungen
Glycine Transporter-1 Inhibitors
Research into the design, synthesis, and in vivo efficacy of Glycine Transporter-1 (GlyT1) inhibitors has implications for understanding neurotransmitter regulation and potential therapeutic applications for neurological disorders. The study by Lindsley et al. (2006) explores a series of compounds derived from [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, indicating the importance of sulfonamide functional groups in medicinal chemistry and their role in the central nervous system's function (Lindsley et al., 2006).
Herbicide Transport and Environmental Impact
The transport of herbicides like glyphosate [N-(phosphonomethyl)-glycine] through soil and their environmental impact is a critical area of research. Malone et al. (2004) investigated the leaching of glyphosate and its comparison to other herbicides, highlighting the environmental behavior of sulfonamide and related compounds. This research is crucial for developing environmentally friendly agricultural practices and understanding chemical transport in ecosystems (Malone et al., 2004).
N-Methyltransferases in Betaine Synthesis
The study of enzymes like N-methyltransferases that catalyze the synthesis of betaine from glycine in organisms like Aphanothece halophytica sheds light on osmoprotection and stress response mechanisms. Research by Waditee et al. (2003) provides insights into the biochemical pathways involved in response to abiotic stresses, with implications for biotechnology and crop improvement (Waditee et al., 2003).
Molecular Recognition and Inclusion Complexes
The enantioselective inclusion of sulfoxides by amino acid derivatives, as studied by Akazome et al. (2000), demonstrates the potential of glycine derivatives in chiral recognition and separation techniques. Such studies contribute to our understanding of molecular interactions and the development of novel materials for pharmaceutical and chemical separations (Akazome et al., 2000).
Eigenschaften
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAFGALHLGHLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)



![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2674858.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)
![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2674862.png)
![Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate](/img/structure/B2674863.png)
![4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2674864.png)